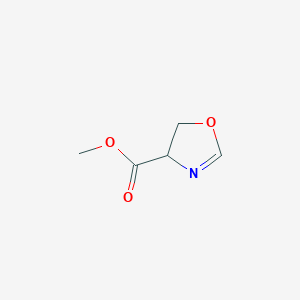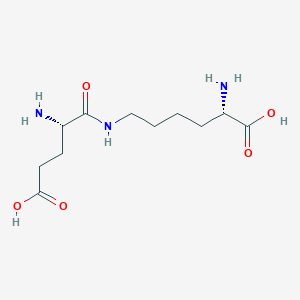
S-(2-pyrazin-2-ylethyl) ethanethioate
Overview
Description
S-(2-pyrazin-2-ylethyl) ethanethioate, also known as PET, is a chemical compound that has been widely studied for its potential applications in scientific research. PET is a thiol-reactive compound that can be used as a crosslinking agent to study protein-protein interactions, as well as a fluorescent probe to monitor changes in protein conformation and activity.
Scientific Research Applications
S-(2-pyrazin-2-ylethyl) ethanethioate has a variety of applications in scientific research. One of its main uses is as a crosslinking agent to study protein-protein interactions. This compound can react with cysteine residues in proteins to form disulfide bonds, which can stabilize protein complexes and allow them to be studied using techniques such as gel electrophoresis and mass spectrometry. This compound can also be used as a fluorescent probe to monitor changes in protein conformation and activity. When this compound is attached to a protein, changes in the protein's conformation or activity can cause changes in the fluorescence of this compound, allowing researchers to monitor these changes in real-time.
Mechanism of Action
S-(2-pyrazin-2-ylethyl) ethanethioate reacts with cysteine residues in proteins to form disulfide bonds. This reaction can occur under both reducing and oxidizing conditions, although it is more efficient under oxidizing conditions. The disulfide bond formed by this compound can stabilize protein complexes and prevent them from dissociating, allowing researchers to study them using a variety of techniques.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on its own. However, when this compound is used to crosslink proteins or monitor protein conformation and activity, it can have a variety of effects on the proteins being studied. These effects can include changes in protein stability, activity, and conformation.
Advantages and Limitations for Lab Experiments
S-(2-pyrazin-2-ylethyl) ethanethioate has several advantages for use in lab experiments. It is a relatively small molecule that can easily penetrate cells and tissues, making it useful for studying intracellular protein-protein interactions. This compound is also highly reactive and can form stable disulfide bonds with cysteine residues in proteins, making it useful for stabilizing protein complexes. However, this compound also has some limitations. It can react with other thiol-containing molecules in addition to cysteine residues in proteins, which can lead to nonspecific crosslinking. This compound can also be toxic to cells at high concentrations, limiting its usefulness for in vivo experiments.
Future Directions
There are several future directions for research on S-(2-pyrazin-2-ylethyl) ethanethioate. One area of interest is the development of this compound-based probes for imaging protein-protein interactions in vivo. This compound could also be used to study the effects of post-translational modifications on protein conformation and activity. Another area of interest is the development of this compound-based therapeutics for the treatment of diseases such as cancer, where this compound could be used to target specific proteins or protein complexes. Finally, this compound could be used in combination with other crosslinking agents and probes to study complex protein networks and signaling pathways.
properties
IUPAC Name |
S-(2-pyrazin-2-ylethyl) ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-7(11)12-5-2-8-6-9-3-4-10-8/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQDQGIMRGBRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3273506.png)

![(2R,3R,4R,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B3273525.png)









